3-Ethyl-6-methylbenzo[c]isoxazole
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Overview
Description
3-Ethyl-6-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This method is often catalyzed by metals such as copper or ruthenium . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-6-methylbenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Ethyl-6-methylbenzo[c]isoxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Ethyl-6-methylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Ethylbenzo[d]isoxazole: Similar structure but lacks the methyl group at the 6-position.
6-Methylbenzo[d]isoxazole: Similar structure but lacks the ethyl group at the 3-position.
Uniqueness
3-Ethyl-6-methylbenzo[c]isoxazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its therapeutic potential compared to similar compounds .
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-ethyl-6-methyl-2,1-benzoxazole |
InChI |
InChI=1S/C10H11NO/c1-3-10-8-5-4-7(2)6-9(8)11-12-10/h4-6H,3H2,1-2H3 |
InChI Key |
VITGDJWJPRQICA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NO1)C |
Origin of Product |
United States |
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